2-Chloro-4-(thiophen-2-yl)pyridine

Descripción general

Descripción

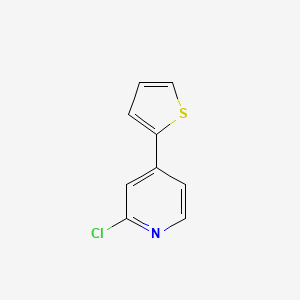

2-Chloro-4-(thiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a thiophene ring at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(thiophen-2-yl)pyridine typically involves the reaction of 2-chloropyridine with thiophene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-chloropyridine with thiophene boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-(thiophen-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different thiophene derivatives .

Aplicaciones Científicas De Investigación

Fungicidal Activity

Recent studies have highlighted the fungicidal properties of derivatives related to 2-Chloro-4-(thiophen-2-yl)pyridine. For instance, a study synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives, including compounds that exhibited significant antifungal activity against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew (CDM). Among these, compound 4f demonstrated an impressive effective concentration (EC50) of 1.96 mg/L, outperforming commercial fungicides like flumorph and mancozeb .

Table 1: Fungicidal Efficacy of Compounds

| Compound | Concentration (mg/L) | Control Efficacy (%) |

|---|---|---|

| 4f | 50 | 53 |

| 100 | 70 | |

| 200 | 79 | |

| Flumorph | 200 | 56 |

| Mancozeb | 1000 | 76 |

This table summarizes the control efficacy of various compounds against CDM, indicating the potential for further development of these derivatives as effective agricultural fungicides.

Therapeutic Applications

The compound also shows promise in medicinal chemistry, particularly as a soluble guanylate cyclase (sGC) activator. Research indicates that compounds derived from this class can be used in treating conditions such as glaucoma by lowering intraocular pressure (IOP). This is particularly relevant for patients who do not respond adequately to existing therapies . The activation of sGC is crucial in the management of ocular hypertension and glaucoma, making these compounds significant in pharmacological research.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods. One notable approach involves the acylation of substituted thiophenes with chlorinated pyridine derivatives under basic conditions. This method allows for the introduction of functional groups that can enhance biological activity or modify pharmacokinetic properties .

Synthesis Overview

-

Starting Materials :

- Substituted thiophenes

- Chlorinated pyridine derivatives

-

Reaction Conditions :

- Acylation reaction under basic conditions

-

Characterization :

- Utilization of spectroscopic techniques such as NMR and HRMS to confirm the structure.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- A study on N-(thiophen-2-yl) nicotinamide derivatives indicated that modifications at specific positions on the pyridine ring significantly influenced fungicidal activity, suggesting a structure-activity relationship that could guide future synthetic efforts .

- Another investigation into compounds activating sGC reported promising results in reducing IOP in experimental models, highlighting the therapeutic potential of these derivatives in ocular diseases .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(thiophen-2-yl)pyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, these compounds may inhibit certain enzymes or receptors, leading to their therapeutic effects. The exact mechanism depends on the specific derivative and its target .

Comparación Con Compuestos Similares

2-Chloro-4-iodopyridine: Similar in structure but with an iodine atom instead of a thiophene ring.

2-Chloro-4-(benzo[b]thiophen-2-yl)pyridine: Contains a benzo[b]thiophene ring instead of a thiophene ring.

Uniqueness: 2-Chloro-4-(thiophen-2-yl)pyridine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer specific chemical and biological properties.

Actividad Biológica

2-Chloro-4-(thiophen-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a thiophene group. This unique structure contributes to its varied biological activities. The presence of the chlorine atom enhances lipophilicity, which can improve membrane permeability and influence interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In particular, compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation. For instance:

- Cell Lines Tested : The compound has shown promising results against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells.

- Mechanism of Action : It is believed that these compounds may act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical pathways in tumor growth and angiogenesis .

Table 1: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | 10.5 |

| This compound | MCF-7 | 12.3 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

- Mechanism : The compound exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have identified key features that enhance its potency:

- Substitution Patterns : Variations in substituents on the pyridine or thiophene rings can significantly alter biological activity.

- Halogenation : The introduction of halogen atoms at specific positions can enhance binding affinity to target receptors.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Dual Inhibitor Study : A study synthesized various derivatives of thiophene-pyridine compounds, revealing that certain substitutions led to enhanced inhibition of both EGFR and VEGFR-2 compared to standard drugs like erlotinib .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of multiple derivatives, concluding that many exhibited strong antibacterial effects against Gram-positive bacteria, with some showing moderate antifungal activity as well .

Propiedades

IUPAC Name |

2-chloro-4-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDBIQZAFYFMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.